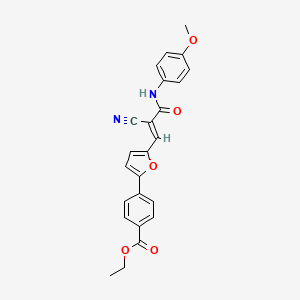

(E)-ethyl 4-(5-(2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-ethyl 4-(5-(2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate is a useful research compound. Its molecular formula is C24H20N2O5 and its molecular weight is 416.433. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Molecular Interactions and Crystal Packing

Research into the structural aspects of related compounds has highlighted the significance of non-traditional bonding interactions, such as N⋯π and O⋯π, in determining the crystal packing and molecular assembly of ethyl cyano-3-[(4-methoxyphenyl)amino]prop-2-enoates. These interactions, alongside C–H⋯N and C–H⋯O hydrogen bonds, contribute to the formation of specific geometric arrangements in the crystalline state, offering insights into the design of materials with tailored physical properties (Zhang, Wu, & Zhang, 2011).

Synthesis and Functionalization

The compound's structure is conducive to chemical reactions that enable the synthesis of highly functionalized polyheterocyclic compounds through photoinduced direct oxidative annulation. This method provides access to complex molecules without the need for transition metals or oxidants, showcasing the compound's role in green chemistry and sustainable synthesis practices (Zhang et al., 2017).

Green Chemistry Applications

The versatility of related ethyl cyano-3-[(4-methoxyphenyl)amino]prop-2-enoates is further demonstrated in the development of metal-free synthetic methods for polysubstituted pyrroles. Utilizing water as a solvent and surfactants to enhance reaction efficiency, these methods align with the principles of green chemistry by minimizing environmental impact and improving reaction conditions (Kumar, Rāmānand, & Tadigoppula, 2017).

Optical and Nonlinear Properties

The synthesis and study of Schiff base compounds derived from ethyl-4-amino benzoate, a related structure, have revealed interesting optical and nonlinear refractive properties. These findings have implications for the development of new materials for optical limiting applications, demonstrating the compound's potential in advanced materials science (Abdullmajed et al., 2021).

Wirkmechanismus

Target of Action

The compound “(E)-ethyl 4-(5-(2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate” is a boronic ester. Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices .

Mode of Action

Boronic esters are often used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of boronic esters to palladium .

Biochemical Pathways

Boronic esters are often involved in carbon–carbon bond forming reactions, which are fundamental to many biochemical pathways .

Pharmacokinetics

Boronic esters are only marginally stable in water . Their stability could affect their absorption, distribution, metabolism, and excretion (ADME) properties, and thus their bioavailability.

Result of Action

The ability of boronic esters to form carbon–carbon bonds could potentially lead to significant changes in molecular structures and cellular processes .

Action Environment

The action, efficacy, and stability of boronic esters can be influenced by environmental factors such as pH. For example, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH .

Eigenschaften

IUPAC Name |

ethyl 4-[5-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O5/c1-3-30-24(28)17-6-4-16(5-7-17)22-13-12-21(31-22)14-18(15-25)23(27)26-19-8-10-20(29-2)11-9-19/h4-14H,3H2,1-2H3,(H,26,27)/b18-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBJMXWFSXCZRA-NBVRZTHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid](/img/structure/B2503984.png)

![N-[4-(methylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B2503986.png)

![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2503989.png)

![N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2503991.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2503994.png)

![2-(4-Chlorophenoxy)-2-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}propanamide](/img/structure/B2504003.png)